molecular formula C16H16N4O2S2 B2521178 (4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(2-methylthiazol-4-yl)methanone CAS No. 1226427-00-4

(4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(2-methylthiazol-4-yl)methanone

Cat. No.: B2521178
CAS No.: 1226427-00-4
M. Wt: 360.45
InChI Key: JGQRACVRBUURQN-UHFFFAOYSA-N
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Description

(4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(2-methylthiazol-4-yl)methanone is a useful research compound. Its molecular formula is C16H16N4O2S2 and its molecular weight is 360.45. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activities

A study by Başoğlu et al. (2013) synthesized compounds including 1,3,4-thiadiazole derivatives, starting from furan-2-carbohydrazide, and evaluated their antimicrobial activities. Some of these compounds displayed activity against tested microorganisms, highlighting their potential in antimicrobial research (Başoğlu et al., 2013).

Insecticidal Activity

Research by Ding et al. (2019) on piperdine thiazole compounds, closely related to the queried compound, showed significant insecticidal activities. The lethal rates of certain compounds against armyworm at various concentrations were notably high, indicating their potential as insecticides (Ding et al., 2019).

Corrosion Inhibition

Singaravelu et al. (2022) investigated the corrosion inhibition activity of compounds structurally similar to the queried compound on mild steel in acidic medium. These inhibitors were effective in reducing corrosion, suggesting applications in materials science (Singaravelu et al., 2022).

Antipsychotic Potential

A study by Raviña et al. (2000) synthesized butyrophenones with a heterocyclic core, including piperidine derivatives. These compounds showed high affinity for dopamine and serotonin receptors, suggesting their use in developing antipsychotic drugs (Raviña et al., 2000).

Antitumor Activities

Cai Zhi-qian (2015) synthesized quinazoline derivatives, including those with a furan-2-yl moiety, showing significant in vitro antitumor activities. This indicates their potential in cancer research (Cai Zhi-qian, 2015).

Properties

IUPAC Name

[4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2S2/c1-10-17-12(9-23-10)16(21)20-6-4-11(5-7-20)14-18-19-15(24-14)13-3-2-8-22-13/h2-3,8-9,11H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGQRACVRBUURQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C(=O)N2CCC(CC2)C3=NN=C(S3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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